molecular formula C6H5N3 B183350 1H-pyrazolo[3,4-c]pyridine CAS No. 271-47-6

1H-pyrazolo[3,4-c]pyridine

Cat. No. B183350
CAS RN: 271-47-6
M. Wt: 119.12 g/mol
InChI Key: KNYHISBJRQVMAZ-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H5N3 and a molecular weight of 119.124 .


Synthesis Analysis

The synthesis of this compound involves various methods. One efficient method involves palladium-catalyzed reactions using microwave irradiation . Another method involves a one-pot two-step process .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid has been reported .

Scientific Research Applications

1. Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, including the 1H- and 2H-isomers, are utilized in a variety of biomedical applications. Over 300,000 of these compounds have been synthesized, with diverse substituents contributing to their biomedical relevance. These compounds are synthesized using both preformed pyrazole and pyridine, demonstrating their versatility in biomedical research (Donaire-Arias et al., 2022).

2. Antileishmanial Activity

A study synthesized and characterized substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates, showing significant antileishmanial activity against Leishmania amazonensis. This highlights their potential as therapeutic agents in treating leishmaniasis (Medeiros et al., 2017).

3. Inhibition of Cyclin-Dependent Kinases

1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) is identified as a potent inhibitor of CDK1/CDK2, crucial in cell cycle progression and apoptosis induction. This implies its potential application in cancer research and therapy (Misra et al., 2003).

4. Drug-Discovery Chemistry

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a related scaffold, are efficient in ATP competitive binding to kinase enzymes. Their synthesis offers a versatile platform for creating compounds targeting kinases and other cancer drug targets (Smyth et al., 2010).

5. Tautomerism Studies

The study of tautomerism in pyrazolo[3,4-c]pyridine derivatives provides insights into their chemical properties and potential applications in biological systems. N1–N2 tautomerism was explored using various spectroscopic methods, contributing to the understanding of these compounds' behavior (Kourafalos et al., 2006).

Safety and Hazards

1H-pyrazolo[3,4-c]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research directions for 1H-pyrazolo[3,4-c]pyridine include further functionalization or introduction of alternative substituent patterns, which often requires developing challenging de novo syntheses . The compound’s utility in fragment-based drug discovery (FBDD) has also been highlighted .

properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYHISBJRQVMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181564
Record name 1H-Pyrazolo(3,4-c)pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

271-47-6, 271-45-4
Record name 1H-Pyrazolo[3,4-c]pyridine
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Record name 2H-Pyrazolo[3,4-c]pyridine
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Record name 1H-Pyrazolo(3,4-c)pyridine
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Record name 1H-Pyrazolo(3,4-c)pyridine
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Record name 2H-pyrazolo[3,4-c]pyridine
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Synthesis routes and methods

Procedure details

To a solution of 1-pyrazolo[3,4-c]pyridin-1-yl-ethanone (20.2 mg, 0.17 mmol, 1 equiv) in tetrahydrofuran (2 mL) and methanol (0.5 mL) was added sodium hydroxide aqueous solution (2M, 0.25 mL). The reaction solution was stirred at room temperature for 1 hr and then concentrated in vacuo to provide a crude residue. The crude residue was diluted with water (20 mL) and extracted with dichloromethane (2×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo to provide 1H-pyrazolo[3,4-c]pyridine as white powder, which used without further purification: LCMS (ES) M+H 120.3, Rf 0.22 min (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C., 1 ml/min flow rate, a 2.5 min gradient of 20% to 100% B with a 1.1 min wash at 100% B; A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.1% formic acid/5% water/94.9% acetonitrile).
Quantity
20.2 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Apixaban acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It directly binds to factor Xa, preventing the conversion of prothrombin to thrombin and ultimately inhibiting the formation of blood clots. [, ]

A: Its molecular formula is C27H28N4O5, and its molecular weight is 488.54 g/mol. []

A: Researchers commonly utilize 1H NMR, 13C NMR, and mass spectrometry for structural elucidation and confirmation of these compounds. [, , ] X-ray powder diffraction is also used to characterize crystalline forms and identify potential impurities. []

A: Researchers aimed to eliminate potential in vivo hydrolysis of the carboxamido linker to a primary aniline observed in razaxaban. Cyclization of this linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold successfully retained potent factor Xa binding activity, leading to further exploration of this structural motif. []

A: Incorporating the p-methoxyphenyl group at the P1 position was crucial for maintaining high factor Xa binding affinity while improving oral bioavailability compared to earlier analogs. []

A: Studies have shown that tying the lactam moiety of 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives into a triazolo ring, forming 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines, significantly improves potency and modifies physicochemical properties. []

A: The synthesis often involves constructing the pyrazolopyridine core through various methods, followed by selective functionalization at different positions. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be elaborated at N-1 and N-2 through protection-group chemistry and N-alkylation, at C-3 via borylation and Suzuki-Miyaura coupling, at C-5 through Buchwald-Hartwig amination, and at C-7 through selective metalation and subsequent electrophilic trapping or Negishi coupling. []

A: A notable approach utilizes commercially available γ-caprolactone as a starting material and proceeds through a 10-step sequence. Key transformations include selective O-methylation of a diketone intermediate, one-pot pyrazole formation followed by deprotection, and finally, triazole formation using a suitable imidate. This process avoids harsh conditions and undesirable reagents, leading to an environmentally friendlier approach. []

ANone: This class of compounds displays diverse biological activities and has shown promise in treating various conditions. Examples include:

  • Anticoagulation: Apixaban, a highly selective factor Xa inhibitor, is used to prevent and treat thromboembolic disorders. [, ]
  • Inflammatory diseases: Compounds like CP-220,629 have shown efficacy in preclinical models of asthma by inhibiting human eosinophil phosphodiesterase. []
  • Cancer: Several 1H-pyrazolo[3,4-c]pyridine analogs exhibit antiproliferative activity against various cancer cell lines, potentially through mechanisms like apoptosis induction and protein kinase inhibition. [, ]

A: Yes, computational chemistry plays a significant role in understanding the structure and reactivity of these compounds. For example, INDO calculations based on X-ray crystallographic data for this compound have been used to understand its reactivity towards electrophilic substitution reactions. []

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